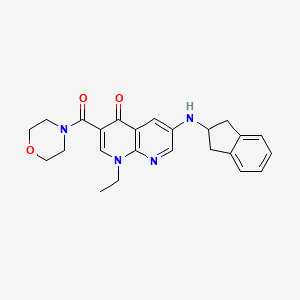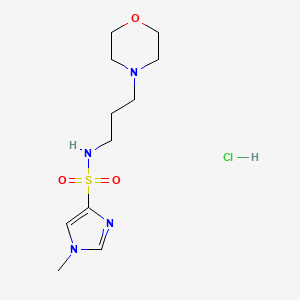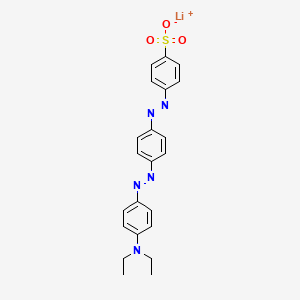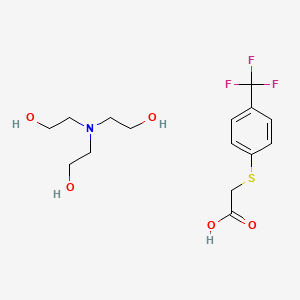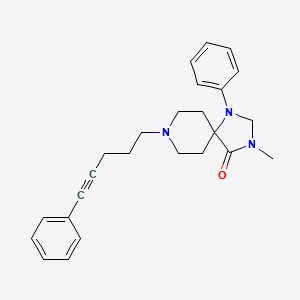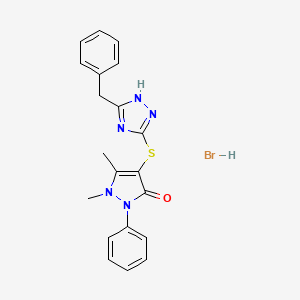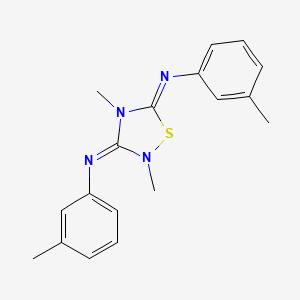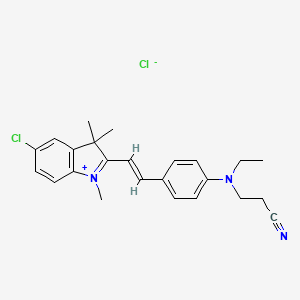
Acetic acid, 2,2'-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester is a complex organic compound with the molecular formula C27H32O11 and a molecular weight of 532.5364 . This compound is characterized by its intricate structure, which includes multiple ester and ether linkages, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and etherification reactions under controlled conditions. Common reagents used in these reactions include acetic anhydride, ethanol, and various catalysts to facilitate the formation of ester and ether bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in specific ratios and heated to promote the reaction. The use of industrial catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is carefully monitored to maintain the desired reaction temperature and pressure, ensuring consistent quality .
化学反应分析
Types of Reactions
Acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new ester or ether derivatives .
科学研究应用
Acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester and ether groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- Acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, dimethyl ester
- Acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, dipropyl ester
Uniqueness
Compared to similar compounds, acetic acid, 2,2’-(2-hydroxytrimethylenebis(oxy(2-acetyl-m-phenylene)oxy))di-, diethyl ester is unique due to its specific ester and ether linkages, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
属性
CAS 编号 |
112489-28-8 |
|---|---|
分子式 |
C27H32O11 |
分子量 |
532.5 g/mol |
IUPAC 名称 |
ethyl 2-[2-acetyl-3-[3-[2-acetyl-3-(2-ethoxy-2-oxoethoxy)phenoxy]-2-hydroxypropoxy]phenoxy]acetate |
InChI |
InChI=1S/C27H32O11/c1-5-33-24(31)15-37-22-11-7-9-20(26(22)17(3)28)35-13-19(30)14-36-21-10-8-12-23(27(21)18(4)29)38-16-25(32)34-6-2/h7-12,19,30H,5-6,13-16H2,1-4H3 |
InChI 键 |
YNUYHAQQEQKBKI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC=CC(=C1C(=O)C)OCC(COC2=C(C(=CC=C2)OCC(=O)OCC)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



